N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide
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Overview
Description
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of chlorine atoms and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core . This is followed by chlorination and subsequent coupling with 4-methylbenzoyl chloride under basic conditions to yield the final product. Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to enhance yield and efficiency .
Chemical Reactions Analysis
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
4-chloro-N-(6-chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-benzamide: This compound has a similar structure but with a phenyl group instead of a 4-chlorophenyl group.
N-(4-chlorophenyl)-1,2-phenylenediamine: This compound shares the 4-chlorophenyl group but has a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15Cl2N3O |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H15Cl2N3O/c1-13-2-4-15(5-3-13)21(27)25-20-19(14-6-8-16(22)9-7-14)24-18-11-10-17(23)12-26(18)20/h2-12H,1H3,(H,25,27) |
InChI Key |
QHRLMLFQTCVODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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